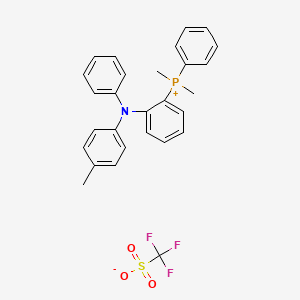
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate is a complex organophosphorus compound It is characterized by the presence of a phosphonium center bonded to a phenyl group, a dimethyl group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate typically involves the reaction of a phosphine precursor with an appropriate aryl halide under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired phosphonium compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium compound back to its phosphine precursor.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium compounds.
Scientific Research Applications
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of phosphonium-based biological probes and their interactions with cellular components.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceuticals is ongoing.
Industry: It finds applications in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate exerts its effects involves the interaction of the phosphonium center with various molecular targets. The positively charged phosphonium group can interact with negatively charged or polar molecules, facilitating reactions or binding events. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, biological systems, or materials science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonium salts with different substituents, such as:
- Triphenylphosphonium bromide
- Tetraphenylphosphonium chloride
- Dimethyl(phenyl)(2-(phenylamino)phenyl)phosphonium chloride
Uniqueness
Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications and research contexts where other phosphonium salts may not be as effective.
Properties
Molecular Formula |
C28H27F3NO3PS |
|---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
dimethyl-[2-(N-(4-methylphenyl)anilino)phenyl]-phenylphosphanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C27H27NP.CHF3O3S/c1-22-18-20-24(21-19-22)28(23-12-6-4-7-13-23)26-16-10-11-17-27(26)29(2,3)25-14-8-5-9-15-25;2-1(3,4)8(5,6)7/h4-21H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
LHDOPGGDGUDFEA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[P+](C)(C)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















